Cas no 423769-76-0 (4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine)

4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine is a specialized heterocyclic compound featuring a thiadiazole core substituted with an amine group and a trifluoromethylphenyl moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to strong binding interactions with biological targets. Its amine functionality allows for further derivatization, enabling the synthesis of diverse analogs for structure-activity studies. This compound is particularly useful in the development of bioactive molecules, including potential enzyme inhibitors or receptor modulators, due to its balanced reactivity and structural versatility.
4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine structure
423769-76-0 structure
Product name:4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine
CAS No:423769-76-0
MF:C9H6N3F3S
MW:245.22424
CID:841326

4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-[4-(trifluoromethyl)phenyl]thiadiazol-5-amine
    • 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine
    • HMS1443M11
    • 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine
    • Inchi: InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-8(13)16-15-14-7/h1-4H,13H2
    • InChI Key: URPRRYYGDXSCNR-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)C(F)(F)F)C2=C(N)SN=N2

Computed Properties

  • Exact Mass: 245.02300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2

Experimental Properties

  • Melting Point: 125-128
  • PSA: 80.04000
  • LogP: 3.38730

4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine Security Information

4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581685-250mg
4-(4-(Trifluoromethyl)phenyl)-1,2,3-thiadiazol-5-amine
423769-76-0 98%
250mg
¥1128.00 2024-05-14
Apollo Scientific
PC31885-250mg
5-Amino-4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole
423769-76-0
250mg
£120.00 2025-02-20

Additional information on 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine

Professional Introduction to Compound with CAS No 423769-76-0 and Product Name: 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine

The compound with the CAS number 423769-76-0 and the product name 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the thiadiazole class, which has garnered considerable attention due to its versatile biological activities. Thiadiazoles are known for their structural stability and functional diversity, making them valuable scaffolds in drug design. The presence of a trifluoromethyl group in the phenyl ring enhances the compound's lipophilicity and metabolic stability, attributes that are highly desirable in medicinal chemistry.

Recent research has highlighted the potential of thiadiazole derivatives as antimicrobial, anti-inflammatory, and anticancer agents. The specific structure of 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine positions it as a promising candidate for further exploration in these therapeutic areas. The trifluoromethyl substituent not only improves pharmacokinetic properties but also modulates the electronic characteristics of the molecule, influencing its interactions with biological targets. This compound's design aligns with modern trends in drug discovery, emphasizing rational molecular optimization to achieve high efficacy and minimal side effects.

In the realm of academic research, this compound has been studied for its interaction with various enzymes and receptors. Preliminary in vitro assays suggest that it exhibits inhibitory activity against certain kinases and proteases, which are implicated in diseases such as cancer and autoimmune disorders. The thiadiazol-5-amine core is particularly noteworthy for its ability to engage with biological systems through hydrogen bonding and dipole-dipole interactions. These features are critical for designing molecules that can precisely target pathological pathways without disrupting normal physiological processes.

The synthesis of 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The introduction of the trifluoromethyl group is achieved through established methods such as halogen-metal exchange followed by triflation, ensuring high yield and purity. The thiadiazole ring is typically constructed via cyclocondensation reactions between appropriate precursors. These synthetic strategies not only highlight the compound's accessibility but also demonstrate the scalability required for industrial applications.

From a pharmacological perspective, the compound's potential lies in its ability to modulate signaling pathways relevant to disease progression. For instance, studies have indicated that thiadiazole derivatives can interfere with microtubule dynamics, making them candidates for anticancer therapy. Additionally, their anti-inflammatory properties stem from their ability to inhibit enzymes like COX and LOX, which are central to inflammatory responses. The unique combination of structural features in 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine suggests it may offer a balanced therapeutic profile.

The use of computational chemistry has further accelerated the investigation into this compound's properties. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with remarkable accuracy. These predictions guide experimental efforts by highlighting potential lead compounds before they are synthesized. The integration of computational methods with traditional wet chemistry has become a cornerstone of modern drug discovery pipelines.

As interest in fluorinated compounds grows due to their enhanced bioavailability and resistance to metabolic degradation, 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine exemplifies how strategic functionalization can yield molecules with superior pharmacological properties. The trifluoromethyl group's electron-withdrawing nature not only affects molecular polarity but also influences how the compound is recognized by biological targets. This underscores the importance of understanding structure-activity relationships (SAR) when designing new drugs.

Future directions for this compound include exploring its efficacy in preclinical models and optimizing its chemical scaffold based on feedback from biological assays. Collaborative efforts between chemists and biologists will be crucial in translating laboratory findings into tangible therapeutic benefits. The growing body of research on thiadiazoles provides a solid foundation for such endeavors.

In conclusion,4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine (CAS No 423769-76-0) stands as a testament to the ingenuity of medicinal chemistry. Its unique structure offers a promising avenue for treating various diseases while adhering to principles of sustainability and patient safety. As research progresses,this compound will continue to be a subject of intense study,with potential applications that extend beyond current expectations.

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